Topterone: A Technical Guide to its Discovery and Development
Topterone: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topterone (17α-propyltestosterone), developmental code WIN-17665, is a steroidal antiandrogen that was investigated for the topical treatment of androgen-dependent skin conditions such as acne. It demonstrated significant antiandrogenic activity in preclinical animal models by competitively inhibiting the androgen receptor. However, subsequent clinical trials in humans failed to demonstrate efficacy in reducing sebum production or acne lesions. This discrepancy highlighted the limitations of the preclinical models used and ultimately led to the discontinuation of its development. This document provides a detailed technical overview of the discovery, development, mechanism of action, and eventual cessation of the Topterone program.
Discovery and Synthesis
Topterone was developed as a potent, topically active antiandrogen with the goal of minimizing systemic side effects. The synthesis of 17α-propyltestosterone involves the alkylation of a testosterone (B1683101) precursor.
Experimental Protocol: Synthesis of 17α-Propyltestosterone
-
Protection of the 3-keto group: The 3-keto group of an appropriate testosterone precursor is protected, for example, by forming a ketal.
-
Formation of the 17-alkoxide: The 17β-hydroxyl group is deprotonated using a strong base to form the corresponding alkoxide.
-
Alkylation at C17: The alkoxide is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group at the 17α position.
-
Deprotection: The protecting group at the 3-position is removed to regenerate the 3-keto group, yielding Topterone.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Caption: Generalized synthetic pathway for Topterone.
Preclinical Development
Preclinical studies were primarily focused on establishing the antiandrogenic activity of Topterone using both in vitro and in vivo models.
Mechanism of Action
Topterone functions as a competitive antagonist of the androgen receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (B1667394) (DHT), Topterone binds to the AR, preventing the receptor's conformational change, dimerization, nuclear translocation, and subsequent transcription of androgen-responsive genes.[1]
Caption: Signaling pathway illustrating Topterone's antagonism at the androgen receptor.
In Vitro Androgen Receptor Binding
Experimental Protocol: Competitive Androgen Receptor Binding Assay
-
Receptor Source: Cytosol is prepared from the ventral prostates of castrated rats, which are a rich source of androgen receptors.
-
Radioligand: A constant concentration of a high-affinity radiolabeled androgen, such as [³H]-DHT, is used.
-
Competition: The radioligand and cytosol are incubated with increasing concentrations of unlabeled Topterone.
-
Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Topterone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.
In Vivo Preclinical Efficacy
The primary model for assessing the in vivo topical activity of Topterone was the hamster flank organ model.
Experimental Protocol: Hamster Flank Organ Assay
-
Animal Model: The flank organs of Syrian golden hamsters are sebaceous glands that are highly sensitive to androgens. Castrated male hamsters are often used, with androgen stimulation provided by subcutaneous injection of testosterone or DHT to induce flank organ growth.
-
Treatment: A solution or vehicle containing Topterone is applied topically to one flank organ, while the contralateral organ receives the vehicle alone, serving as a control.
-
Duration: The treatment is typically applied daily for a period of several weeks.
-
Endpoint Measurement: At the end of the study, the animals are euthanized, and the flank organs are excised. The size (area or diameter) of the pigmented spot and the volume or weight of the sebaceous glands are measured. Histological analysis is also performed to assess the effect on sebaceous gland morphology.
Table 1: Summary of Preclinical In Vivo Data for Topterone
| Animal Model | Administration | Key Findings | Reference |
| Castrated, androgen-stimulated male hamsters | Topical | Inhibited flank organ development stimulated by both testosterone and DHT.[1] | Chakrabarty et al., 1980[1] |
| Castrated, androgen-stimulated male hamsters | Topical | Daily doses of ≥0.25 mg significantly reduced the area of treated flank organs and sebaceous glands. Showed little to no systemic activity. | A study comparing it with other antiandrogens. |
Clinical Development
Following the promising preclinical data, Topterone (referred to as 17-α-propyltestosterone or 17-PT in clinical publications) was advanced into clinical trials for the treatment of acne.
Clinical Trials
Two key double-blind, placebo-controlled studies were conducted to evaluate the efficacy of topical Topterone in humans.[2]
Experimental Protocol: Clinical Trial for Acne Efficacy
-
Study Design: A randomized, double-blind, vehicle-controlled trial.
-
Patient Population: Subjects with mild to moderate facial acne.
-
Intervention: Patients applied a 4% Topterone solution in 80% alcohol or the vehicle alone to the affected area twice daily.
-
Duration: The treatment period was typically 12-16 weeks.
-
Efficacy Endpoints: The primary endpoints were the reduction in inflammatory and non-inflammatory acne lesion counts from baseline. Sebum excretion rate was also measured in a separate study.
-
Safety Assessments: Monitoring of local and systemic adverse events.
Clinical Trial Results
The clinical trials yielded disappointing results, failing to replicate the antiandrogenic effects observed in the hamster model.
Table 2: Summary of Topterone Clinical Trial Data
| Study Objective | Number of Subjects | Formulation | Duration | Key Outcome | Reference |
| Sebosuppressive Activity | 20 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing sebum excretion rate. | Marsden & Shuster, 1989[2] |
| Acne Efficacy | 44 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing the number of inflammatory acne lesions compared to placebo. | Marsden & Shuster, 1989 |
Interestingly, a study on percutaneous absorption showed that the total absorption in humans was 7.7% of the applied dose, which was significantly higher than the 1.0% absorption in the hamster. This indicates that the lack of efficacy was not due to poor drug delivery into the skin.
Discontinuation of Development
The development of Topterone was discontinued (B1498344) due to a definitive lack of clinical efficacy. The failure of a compound that was potent in the hamster flank organ model to show any effect in human acne raised significant questions about the predictive validity of this animal model for human sebaceous gland response.
Caption: Logical flow leading to the discontinuation of Topterone.
Conclusion
The history of Topterone serves as a critical case study in drug development, particularly in the field of dermatology. While it demonstrated a clear mechanism of action and potent preclinical activity, its failure in clinical trials underscored the species-specific differences in skin pharmacology. The sebaceous gland of the hamster flank organ is now understood to be more sensitive to antiandrogens than the human sebaceous gland. The Topterone program, though unsuccessful, provided invaluable insights that have informed the subsequent development and evaluation of topical antiandrogens for acne and other androgen-mediated skin disorders.
